molecular formula C14H12ClFN2 B14284401 (1Z)-(4-Chlorophenyl)-N'-(4-fluorophenyl)ethanimidamide CAS No. 121513-79-9

(1Z)-(4-Chlorophenyl)-N'-(4-fluorophenyl)ethanimidamide

Cat. No.: B14284401
CAS No.: 121513-79-9
M. Wt: 262.71 g/mol
InChI Key: FNLKLZYJIQBNMK-UHFFFAOYSA-N
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Description

(1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide is an organic compound characterized by the presence of both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 4-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound is susceptible to nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic medium.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Nucleophiles like amines, thiols; often in polar aprotic solvents.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • (1Z)-1-(4-Fluorophenyl)-3-oxo-1-butenyl difluoridoborate
  • 1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate
  • 1-(4-fluorophenyl)ethanone

Comparison: Compared to similar compounds, (1Z)-(4-Chlorophenyl)-N’-(4-fluorophenyl)ethanimidamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

121513-79-9

Molecular Formula

C14H12ClFN2

Molecular Weight

262.71 g/mol

IUPAC Name

2-(4-chlorophenyl)-N'-(4-fluorophenyl)ethanimidamide

InChI

InChI=1S/C14H12ClFN2/c15-11-3-1-10(2-4-11)9-14(17)18-13-7-5-12(16)6-8-13/h1-8H,9H2,(H2,17,18)

InChI Key

FNLKLZYJIQBNMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(=NC2=CC=C(C=C2)F)N)Cl

Origin of Product

United States

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